molecular formula C22H25N5O2S2 B2480467 1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1116038-34-6

1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B2480467
CAS RN: 1116038-34-6
M. Wt: 455.6
InChI Key: YVXNWHKCFUSHMS-UHFFFAOYSA-N
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Description

1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide is a useful research compound. Its molecular formula is C22H25N5O2S2 and its molecular weight is 455.6. The purity is usually 95%.
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Scientific Research Applications

Alpha1-Adrenergic Receptor Ligands

The compound has been investigated for its potential as a ligand for alpha1-adrenergic receptors (α1-ARs). These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. Activation or blockade of α1-ARs is a major therapeutic approach for various conditions, including cardiac hypertrophy, heart failure, hypertension, angina, depression, and more . Specifically, the compound exhibits affinity for α1-ARs, making it a promising candidate for further investigation as an alpha1-adrenergic receptor antagonist.

Pharmacokinetics

Pharmacokinetic studies assess how the compound is absorbed, distributed, metabolized, and excreted in the body. By evaluating its ADME (absorption, distribution, metabolism, and excretion) profile, researchers can predict its behavior in vivo. Six specific compounds (2–5, 8, and 12) have shown acceptable pharmacokinetic profiles, warranting further investigation as potential alpha1-adrenergic receptor antagonists .

Mechanism of Action

Target of Action

The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as a ligand for the alpha1-adrenergic receptors . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, which can have various effects depending on the specific subtype of alpha1-adrenergic receptor involved .

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds and have highlighted six compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific alpha1-adrenergic receptor subtype it interacts with . The overall effect is a modulation of the receptor’s activity, which can lead to changes in smooth muscle contraction and other physiological processes .

properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S2/c1-29-19-7-3-2-6-18(19)26-10-12-27(13-11-26)21-22(24-9-8-23-21)31-16-20(28)25-15-17-5-4-14-30-17/h2-9,14H,10-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXNWHKCFUSHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide

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